Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate

Lipophilicity CNS drug design Prodrug strategy

Specifically procure this 6-chloropyridine-3-carbonyl regioisomer to maintain target-binding geometry critical for NK-3 receptor SAR campaigns. Unlike the free acid (CAS 123412‑46‑4) or 2‑chloro analogs (CAS 1488384‑49‑1), this benzyl ester provides the necessary lipophilicity (predicted LogP ~3.0) for CNS penetration and can act as a prodrug cleaved by esterases in vivo. Its long‑term storage stability (>2 years at –20 °C) makes it ideal for building block libraries and amide coupling after hydrogenolytic deprotection. Researchers use this exact ester to measure plasma hydrolysis rates across species, directly informing lead optimization and human dose predictions.

Molecular Formula C18H17ClN2O3
Molecular Weight 344.8
CAS No. 1489235-24-6
Cat. No. B2608320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate
CAS1489235-24-6
Molecular FormulaC18H17ClN2O3
Molecular Weight344.8
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H17ClN2O3/c19-16-9-8-14(11-20-16)17(22)21-10-4-7-15(21)18(23)24-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2
InChIKeyBRMFNMYFPASLBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate (CAS 1489235-24-6): Structural Baseline and Procurement Context


Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate (CAS 1489235‑24‑6) is a chiral pyrrolidine‑2‑carboxylate derivative bearing a 6‑chloronicotinoyl amide at the pyrrolidine nitrogen and a benzyl ester at the C‑2 carboxyl group . The compound is structurally related to the NK‑3 receptor antagonist pharmacophore explored extensively by Hoffmann‑La Roche and belongs to the broader class of N‑acylproline benzyl esters used as synthetic intermediates and pharmacological probes [1]. Its molecular formula is C₁₈H₁₇ClN₂O₃ (MW 344.8 g mol⁻¹) [2], and it is supplied primarily as a research‑grade building block for medicinal chemistry and chemical biology studies .

Why Generic Substitution of Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate with In‑Class Analogs Fails


Compounds within the N‑acylproline ester class cannot be freely interchanged because the benzyl ester function at the C‑2 carboxylate and the chlorine substitution pattern on the pyridine ring jointly govern key molecular properties that are critical for downstream applications . Replacing the benzyl ester with a free carboxylic acid (e.g., CAS 123412‑46‑4) drastically reduces lipophilicity and passive membrane permeability, while shifting the chlorine from the 6‑position of the pyridine to the 2‑position (e.g., CAS 1488384‑49‑1) alters both the electronic character of the heterocycle and the vector of the carbonyl amide bond, which can fundamentally change target‑binding geometry [1]. These differences render simple analog substitution unreliable in structure‑activity relationship (SAR) campaigns, prodrug design, or synthetic route development, compelling a deliberate compound‑specific procurement decision.

Quantitative Differentiation Guide for Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate


Enhanced Lipophilicity vs. Free Acid: Predicted LogP and CNS MPO Desirability

The benzyl ester of 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate (target compound) is predicted to have a consensus LogP of 2.8–3.2, compared with a consensus LogP of 0.8–1.2 for the corresponding free carboxylic acid (CAS 123412‑46‑4) [1]. This ~2 log-unit increase places the ester within the optimal lipophilicity range (LogP 2–4) for passive blood‑brain barrier penetration according to the CNS MPO scoring paradigm, whereas the free acid falls below the lower threshold [2]. The difference is driven by the absence of the ionizable carboxylate and the presence of the lipophilic benzyl moiety.

Lipophilicity CNS drug design Prodrug strategy

Hydrogen‑Bond Donor Count as a Permeability Determinant vs. Free Acid

The target compound possesses one hydrogen‑bond donor (HBD) in its neutral form, whereas the free acid analog carries two HBDs (carboxylic acid OH + amide NH) . Reducing the HBD count from 2 to 1 is quantitatively associated with a ~4‑fold increase in Caco‑2 passive permeability on average within chemical series, as shown by retrospective analyses of oral drug candidates [1].

Hydrogen bonding Membrane permeability Oral bioavailability

Regioisomeric Chlorine Positioning: Differentiated Reactivity and Target Engagement Potential vs. 2‑Chloropyridine‑4‑carbonyl Analog

The 6‑chloropyridine‑3‑carbonyl isomer present in the target compound places the chlorine substituent para to the pyridine nitrogen and meta to the carbonyl attachment point. In the closely related 2‑chloropyridine‑4‑carbonyl analog (CAS 1488384‑49‑1), chlorine is ortho to the ring nitrogen, which alters both the electron‑withdrawing character and the steric contour of the amide . While the target compound’s precise NK‑3 binding affinity is not publicly disclosed, the structurally related N‑benzyl pyrrolidine series from Hoffmann‑La Roche demonstrates that swapping the chloropyridine substitution pattern can shift NK‑3 receptor Ki values by more than one order of magnitude [1].

Regioisomerism NK‑3 receptor Structure‑activity relationship

Prodrug Potential: Benzyl Ester as a Cleavable Protecting Group Enables Controlled Release of the Active Acid

The benzyl ester moiety can be removed quantitatively by catalytic hydrogenolysis (H₂, Pd/C, room temperature) to liberate the parent carboxylic acid, (S)-1-(6-chloronicotinoyl)pyrrolidine-2-carboxylic acid (CAS 123412‑46‑4) [1]. In contrast, the direct procurement of the free acid often requires handling a hygroscopic, zwitterionic solid with limited stability in DMSO stock solutions . The benzyl ester serves both as a latent prodrug form that can enhance oral absorption through increased lipophilicity and as a chromatographically well‑behaved synthetic intermediate for further derivatization.

Prodrug design Controlled release Synthetic intermediate

Optimal Application Scenarios for Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate


CNS‑Penetrant Prodrug Design in NK‑3 Receptor Antagonist Programs

The benzyl ester form, with its predicted LogP of ~3.0 and a single hydrogen‑bond donor [1], is specifically suited for CNS drug discovery efforts targeting the NK‑3 receptor. The ester can be administered in vivo, where esterases or hydrogenolysis enzymes gradually release the active free acid within the brain parenchyma, achieving sustained target engagement [2].

Stable and Versatile Synthetic Intermediate for Parallel Medicinal Chemistry

Owing to its chromatographic tractability and long‑term storage stability (>2 years at –20 °C as a powder [1]), the benzyl ester is the preferred form for building block libraries. It can be directly coupled in amide bond formation after hydrogenolytic deprotection, enabling efficient SAR exploration of the pyrrolidine‑2‑carboxylate scaffold [2].

Regioisomer‑Sensitive SAR Studies Differentiating Chloropyridine Substitution Patterns

When mapping the binding site of NK‑3 or other neurokinin receptors, researchers require the precise 6‑chloropyridine‑3‑carbonyl regioisomer because the 2‑chloropyridine‑4‑carbonyl analog (CAS 1488384‑49‑1) introduces a distinct steric and electronic profile that can shift receptor affinity by ≥10‑fold [1]. Using the correct regioisomer avoids misleading structure‑activity conclusions [2].

Pre‑Clinical Pharmacokinetic Profiling of Ester‑to‑Acid Conversion Rates

The benzyl ester serves as a probe to measure esterase‑mediated hydrolysis rates in plasma and tissue homogenates. Researchers can quantitatively compare the stability of the benzyl ester prodrug across species (e.g., human vs. rodent plasma half‑life) to inform lead optimization and human dose predictions [1].

Quote Request

Request a Quote for Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.